molecular formula C20H13ClN2 B8377314 6-Chloro-2,4-diphenylquinazoline CAS No. 30169-34-7

6-Chloro-2,4-diphenylquinazoline

Número de catálogo: B8377314
Número CAS: 30169-34-7
Peso molecular: 316.8 g/mol
Clave InChI: FUQHERGPYAMGOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-2,4-diphenylquinazoline is a useful research compound. Its molecular formula is C20H13ClN2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

Quinazolines, including 6-chloro-2,4-diphenylquinazoline, are known for a variety of biological activities:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation .
  • Inhibitors of Enzymatic Activity : This compound acts as an inhibitor for several enzymes, including dihydrofolate reductase and epidermal growth factor receptor (EGFR), which are crucial in cancer treatment protocols .
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Cancer Treatment

Quinazolines are frequently explored in oncology due to their ability to inhibit tumor growth. For example:

  • Gefitinib and Erlotinib : These drugs are structurally related to quinazolines and are used to treat non-small cell lung cancer by inhibiting EGFR . Research indicates that this compound may share similar mechanisms.

Antihypertensive Agents

Some quinazoline derivatives have been developed as antihypertensive medications. Doxazosin and Alfuzosin are examples that have been utilized in clinical settings to manage hypertension and benign prostatic hyperplasia .

Neurological Disorders

The anticonvulsant properties of certain quinazolines suggest potential applications in treating epilepsy and other neurological disorders. The mechanism often involves modulation of neurotransmitter systems .

Data Table: Biological Activities of Quinazolines

Activity TypeExample CompoundsMechanism of Action
AnticancerGefitinib, ErlotinibEGFR inhibition
AntimicrobialVarious quinazolinesDisruption of bacterial cell wall synthesis
AntihypertensiveDoxazosin, AlfuzosinAlpha-adrenergic receptor blockade
AnticonvulsantVarious derivativesModulation of GABAergic transmission

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research indicated that a series of quinazoline derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the quinazoline core could enhance antimicrobial efficacy .

Propiedades

Número CAS

30169-34-7

Fórmula molecular

C20H13ClN2

Peso molecular

316.8 g/mol

Nombre IUPAC

6-chloro-2,4-diphenylquinazoline

InChI

InChI=1S/C20H13ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13H

Clave InChI

FUQHERGPYAMGOQ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origen del producto

United States

Synthesis routes and methods

Procedure details

The preparation of 4-phenylquinazolines from an N-benzylideneaniline type of Schiff base that is formed from aniline and benzaldehyde, as shown in the reaction between p-chloro-(α-chlorobenzylidene)aniline and benzonitrile in 1,4-dichlorobenzene at 140° C. in the presence of AlBr3 that afforded 69% of 6-chloro-2,4-diphenylquinazoline [23], and the reaction between N-[o-(triphenylphosphoranylideneamino)benzylidene]-p-toluidine and p-nitrobenzaldehyde when refluxed in xylene for 12 hours that gave 70% of 6-methyl-4-p-nitrophenyl-2-phenylquinazoline [24]. The latter reaction would afford dihydroquinazolines as well if other benzaldehydes rather than p-nitrobenzaldehyde are used. In addition, the reaction between 3,4-diphenyl-1,2,4-oxadiazol-5(4H)-one and benzylideneaniline also afforded 2,4-diphenylquinazoline [25];
Name
p-chloro-(α-chlorobenzylidene)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.